molecular formula C12H15N3O B2522183 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline CAS No. 1006467-29-3

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline

Cat. No.: B2522183
CAS No.: 1006467-29-3
M. Wt: 217.272
InChI Key: TWPJBNCMUDZMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline is an aromatic amine derivative featuring a pyrazole moiety linked via a methoxy group to an aniline ring. Its molecular formula is C₁₂H₁₅N₃O with a molecular weight of 217.27 g/mol and a purity of 95% in commercial samples . The compound is identified by CAS numbers 1006467-29-3 and 1006958-85-5, reflecting variations in synthesis routes or suppliers.

Properties

IUPAC Name

2-[(1,3-dimethylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-10(7-15(2)14-9)8-16-12-6-4-3-5-11(12)13/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPJBNCMUDZMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1COC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline typically involves the reaction of 1,3-dimethyl-4-chloromethylpyrazole with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing pyrazole and aniline groups exhibit significant antitumor properties. Studies have shown that 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline can inhibit various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Molecular docking studies reveal strong binding affinities to enzymes involved in cancer pathways, which is crucial for developing targeted therapies.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has demonstrated anti-inflammatory effects. The antioxidant activity associated with pyrazole derivatives enhances their therapeutic potential by reducing oxidative stress in cells. This characteristic makes it a candidate for treating inflammatory diseases.

Case Study: Molecular Docking Studies

A study conducted on the interactions of this compound with biological targets revealed insights into its mechanism of action. The compound showed promising results in inhibiting specific cancer-related enzymes, paving the way for further research into its efficacy as a drug candidate.

Pesticidal Activity

The structural features of this compound suggest potential applications in agricultural chemistry, particularly as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit antifungal and insecticidal properties, indicating that this compound may also possess similar capabilities.

Synthesis of Functional Materials

The unique properties of this compound allow for its use in synthesizing advanced materials. Its ability to form coordination complexes with metals could lead to applications in catalysis and the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline
  • Molecular Formula : C₁₂H₁₅N₃O (identical to the target compound)
  • Key Difference : The methoxy group is attached to the para-position of the aniline ring instead of the ortho-position.
2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline
  • Molecular Formula : C₁₂H₁₅N₃O
  • Key Difference : Methyl groups are at the 1- and 5-positions of the pyrazole ring.
  • Implications : Altered steric hindrance around the pyrazole’s 4-position could affect intermolecular interactions or catalytic activity .
2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline
  • Molecular Formula : C₁₁H₁₃N₃O
  • Key Difference : The pyrazole is directly attached to the aniline ring at the para-position, with a methoxy group at the ortho-position.
  • Implications : Reduced molecular weight (203.24 g/mol) and different substitution patterns may influence pharmacokinetic properties .

Alkyl Substituent Modifications

4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline
  • Molecular Formula : C₁₂H₁₅N₃O
  • Key Difference : An ethyl group replaces the methyl at the pyrazole’s 1-position.
  • Implications : Increased hydrophobicity due to the ethyl group might enhance membrane permeability in drug design .

Halogenated Derivatives

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
  • Molecular Formula : C₂₄H₂₀ClFN₃O
  • Key Differences : Incorporation of chloro and fluoro substituents on the aniline ring and a phenyl group on the pyrazole.
  • Implications : Halogenation often improves metabolic stability and bioactivity, making this compound a candidate for antimicrobial or anticancer applications .

Heterocyclic Variants

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
  • Molecular Formula : C₁₅H₁₆N₄S
  • Key Difference : Replacement of the methoxy-linked pyrazole with a thiazole ring.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Features Purity
2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline C₁₂H₁₅N₃O 217.27 1006467-29-3 ortho-methoxy, 1,3-dimethyl pyrazole 95%
4-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline C₁₂H₁₅N₃O 217.27 1006958-85-5 para-methoxy, 1,3-dimethyl pyrazole 95%
2-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline C₁₂H₁₅N₃O 217.27 1006467-29-3 1,5-dimethyl pyrazole 95%
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline C₁₂H₁₅N₃O 218.16 1260379-34-7 1-ethyl pyrazole 95%
2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)aniline C₁₁H₁₃N₃O 203.24 1400287-74-2 Direct pyrazole attachment N/A
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline C₂₄H₂₀ClFN₃O 428.89 N/A Halogenated, phenyl-pyrazole N/A

Research Findings and Implications

  • Synthetic Tolerance : indicates that ortho-methoxy substitution in aniline derivatives is synthetically well-tolerated, supporting the feasibility of modifying the target compound’s substitution pattern for tailored applications .
  • Purification Challenges : Analogous pyrazole-aniline compounds often require rigorous purification (e.g., column chromatography, aqueous washes), as seen in , suggesting similar protocols may apply to the target compound .

Biological Activity

2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methoxy]aniline is an organic compound that features a pyrazole moiety linked to an aniline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1006959-20-1

Biological Activity Overview

Research into the biological activity of pyrazole derivatives has shown a wide range of pharmacological effects. The specific compound this compound exhibits several notable activities:

1. Anti-inflammatory Activity

Pyrazole derivatives have been documented for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies. The anti-inflammatory activity often correlates with the ability to inhibit the NF-kB pathway and other inflammatory mediators.

CompoundIC50 (µM)Mechanism
This compoundTBDInhibition of NF-kB pathway
Compound 13i4.8 - 30.1MAPK inhibition
Compound 16<50NF-kB/AP-1 inhibition

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Studies have indicated that certain pyrazole compounds can induce apoptosis and inhibit cell proliferation.

Study ReferenceCell LineIC50 (µM)Effect
Xia et al. A54949.85Antitumor activity
Wei et al. Hep-23.25 mg/mLSignificant cytotoxicity

3. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties against various bacterial strains.

CompoundTarget OrganismActivity
Compound 10aE. coliEffective
Compound 10bS. aureusEffective

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Inhibition of Inflammatory Cytokines : A study demonstrated that pyrazolo[1,5-a]quinazolines could inhibit LPS-induced NF-kB activation, showcasing their potential as anti-inflammatory agents .
  • Antitumor Properties : Research involving novel pyrazole derivatives showed promising results against various cancer cell lines, with significant growth inhibition observed in MCF7 and NCI-H460 cells .
  • Antimicrobial Efficacy : A series of pyrazole compounds were screened for antimicrobial activity against pathogens like E. coli and Candida albicans, with notable results indicating effective inhibition .

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow interaction with key biological targets:

  • MAPK Pathway : Compounds similar to this structure have been shown to bind effectively to MAPK family proteins, which play crucial roles in cell signaling related to inflammation and cancer progression.
  • Cytokine Modulation : The ability to modulate cytokine production suggests a mechanism that may involve the transcriptional regulation of inflammatory genes.

Q & A

Q. What are the recommended synthetic routes for 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A two-step approach is common:

  • Step 1: Alkylation of 1,3-dimethylpyrazole with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-methoxy intermediate.
  • Step 2: Functionalization of the aniline moiety via Buchwald–Hartwig amination or direct substitution, ensuring protection of the amine group if necessary.
    Yield optimization requires careful control of temperature (60–100°C), solvent polarity (DMF or DMSO), and catalyst selection (e.g., Pd-based catalysts for coupling steps). Impurities such as unreacted pyrazole or over-alkylated products can be minimized using gradient HPLC purification .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR: 1H^1\text{H} and 13C^13\text{C} NMR can resolve the pyrazole methyl groups (δ ~2.1–2.5 ppm) and the methoxy-aniline linkage (δ ~3.8 ppm for OCH₂).
  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, disordered pyrazole rings require constraints on thermal parameters during refinement. Hydrogen bonding between the aniline NH₂ and methoxy oxygen can be mapped using SHELXPRO .
  • Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 217.27 (C₁₂H₁₅N₃O) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
  • Enzyme inhibition: Test against cyclooxygenase-2 (COX-2) or kinases, given structural similarity to selective COX-2 inhibitors (e.g., trifluoromethylaniline derivatives ).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM. Structure-activity relationships (SAR) should compare substituent effects on the pyrazole and aniline rings .

Advanced Research Questions

Q. How can contradictory solubility or reactivity data for this compound be resolved?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or protonation states. Strategies include:

  • HPLC-DAD/MS: Detect trace impurities (e.g., regioisomers from alkylation steps).
  • Single-crystal analysis: Identify hydrogen-bonding patterns (e.g., N–H···O interactions) that influence solubility using graph-set analysis .
  • pH-dependent studies: Measure pKa of the aniline NH₂ group (expected ~4–5) to assess ionization in aqueous buffers .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • DFT calculations: Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA. The methoxy group’s electron-donating effects can be quantified via Mulliken charges.
  • Molecular docking: Screen against COX-2 (PDB ID: 5KIR) to prioritize derivatives with stronger π-π stacking or hydrogen bonds to Arg513/His90 residues .
  • MD simulations: Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. How do supramolecular interactions influence its crystallographic packing?

The compound’s crystal packing is driven by:

  • N–H···O hydrogen bonds between the aniline NH₂ and methoxy oxygen (distance ~2.8 Å).
  • C–H···π interactions between pyrazole rings and adjacent aromatic systems.
    Graph-set analysis (e.g., Etter’s rules) reveals 1D chains (C(4) motif) or 2D sheets (R₂²(8)), which can be compared to analogs like 4-(1-methylpyrazol-5-yl)aniline .

Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?

  • Directing groups: Use Boc-protected amines or sulfonate esters to guide alkylation to the pyrazole C4 position.
  • Metal coordination: Employ Cu(I) catalysts to favor coupling at the pyrazole’s nitrogen-bound methyl group.
  • Microwave-assisted synthesis: Reduce side reactions (e.g., C5 methylation) by shortening reaction times .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its stability under acidic conditions?

Divergent stability data (e.g., decomposition at pH < 3 vs. stability at pH 4) may reflect:

  • Protonation state: The aniline NH₂ group (pKa ~4.6) becomes protonated below pH 4, altering reactivity.
  • Degradation pathways: LC-MS can identify hydrolysis products (e.g., cleavage of the methoxy-aniline bond). Accelerated stability studies (40°C/75% RH for 4 weeks) under varying pH are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.